molecular formula C21H23N3O4 B2401363 1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005136-64-0

1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Cat. No.: B2401363
CAS No.: 1005136-64-0
M. Wt: 381.432
InChI Key: GBPYHANSDUEAFK-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a heterocyclic compound featuring a fused tetrahydropyrrolo[3,4-c]pyrazole core. Its structure includes three key substituents:

  • 2-Hydroxyphenyl group: Introduces hydrogen-bonding capacity, which may influence binding affinity to biological targets .
  • 2-Methoxyethyl group: Balances solubility and steric effects due to its ether and alkyl components .

This compound’s structural complexity and substitution pattern make it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-28-12-11-23-20(26)17-18(15-9-5-6-10-16(15)25)22-24(19(17)21(23)27)13-14-7-3-2-4-8-14/h2-10,17-19,22,25H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPYHANSDUEAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2C(NN(C2C1=O)CC3=CC=CC=C3)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a member of the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrrolo[3,4-c]pyrazole core. Its molecular formula is C18H20N2O3C_{18}H_{20}N_2O_3, and it exhibits various functional groups that contribute to its biological activity.

Pharmacological Activities

  • Anti-inflammatory Activity :
    • Pyrazole derivatives have been shown to exhibit significant anti-inflammatory properties. For instance, compounds similar to 1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione demonstrate inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
  • Antimicrobial Activity :
    • The compound has shown promising antimicrobial effects against various bacterial strains. Research indicates that related pyrazole derivatives were effective against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Properties :
    • Some studies have reported that pyrazole derivatives can induce apoptosis in cancer cell lines. For example, derivatives with similar structural motifs were found to inhibit cell proliferation in breast cancer cells by modulating cell cycle progression and inducing caspase-dependent apoptosis .

The biological activities of 1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione are attributed to its ability to interact with various molecular targets:

  • Cytokine Inhibition : The compound may inhibit the signaling pathways involved in inflammation by blocking the production of pro-inflammatory cytokines.
  • Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
  • DNA Interaction : Some pyrazole derivatives have been observed to intercalate with DNA, leading to disruption of replication in cancer cells.

Study 1: Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced edema in mice, a related pyrazole derivative exhibited significant anti-inflammatory effects comparable to indomethacin. The study reported a reduction in paw swelling by approximately 70% at a dosage of 50 mg/kg .

Study 2: Antimicrobial Efficacy

A series of synthesized pyrazole derivatives were tested for antimicrobial activity against Bacillus subtilis and Candida albicans. The results indicated that certain derivatives had MIC values lower than those of standard antibiotics like ampicillin and fluconazole, showcasing their potential as alternative antimicrobial agents .

Comparative Analysis

Activity TypeCompoundInhibition Rate/EffectReference
Anti-inflammatoryPyrazole Derivative AUp to 85% TNF-α inhibition at 10 µM
AntimicrobialPyrazole Derivative BMIC < Standard antibiotics
AnticancerPyrazole Derivative CInduced apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Complexity Reference
Target Compound Tetrahydropyrrolo[3,4-c]pyrazole Benzyl, 2-hydroxyphenyl, 2-methoxyethyl ~400 (estimated) Potential antioxidant, enzyme modulation (predicted) High (multi-step)
1-Benzyl-5-ethyl-3-(4-hydroxy-3-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione Tetrahydropyrrolo[3,4-c]pyrazole Benzyl, 4-hydroxy-3-methoxyphenyl, ethyl 381.42 Unspecified (likely anti-inflammatory) Moderate
1-[(2-Bromo-5-methoxyphenyl)methyl]-5-(4-chlorophenyl)pyrrolo[3,4-d]triazole-4,6-dione Pyrrolo[3,4-d]triazole Bromine, methoxy, chlorophenyl 453.7 Antimicrobial, anticancer (predicted) Moderate to High
3-((2-Methoxyphenyl)amino)-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6-dione Pyrrolo[3,4-c]pyrazole Methoxyphenylamino, p-tolyl 378.4 (estimated) Kinase inhibition (hypothesized) High (microwave-assisted)
3-(2-Hydroxy-5-methylphenyl)-5-(2-methoxyethyl)pyrrolo[3,4-c]pyrazol-6-one Pyrrolo[3,4-c]pyrazole 2-Hydroxy-5-methylphenyl, 2-methoxyethyl ~370 (estimated) Neuroprotective (predicted) Moderate

Substituent Effects

  • Benzyl vs. Alkyl Groups : The benzyl group in the target compound increases aromatic interactions compared to ethyl or methoxyethyl substituents in analogs .
  • Hydroxyphenyl vs.
  • Methoxyethyl vs.

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